2,6-Dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid
CAS No.: 190381-50-1
Cat. No.: VC20941278
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 190381-50-1 |
|---|---|
| Molecular Formula | C9H9N3O2 |
| Molecular Weight | 191.19 g/mol |
| IUPAC Name | 2,6-dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid |
| Standard InChI | InChI=1S/C9H9N3O2/c1-5-4-12-7(3-10-5)11-6(2)8(12)9(13)14/h3-4H,1-2H3,(H,13,14) |
| Standard InChI Key | DKTXOPQYFSOHFU-UHFFFAOYSA-N |
| SMILES | CC1=CN2C(=NC(=C2C(=O)O)C)C=N1 |
| Canonical SMILES | CC1=CN2C(=NC(=C2C(=O)O)C)C=N1 |
Introduction
Chemical Structure and Physical Properties
2,6-Dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid belongs to the imidazo[1,2-a]pyrazine class of compounds, featuring a fused bicyclic system with nitrogen atoms at positions 1 and 4, methyl groups at positions 2 and 6, and a carboxylic acid moiety at position 3 . The compound is characterized by its rigid structure, which enhances its binding affinity in biological systems.
Basic Identification Data
Physicochemical Properties
Synthesis and Preparation Methods
The synthesis of 2,6-Dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid typically involves specific reaction pathways that ensure the proper formation of the bicyclic structure with appropriate substituents.
Common Synthetic Routes
The primary synthetic route involves the cyclization of appropriate precursors, typically through the condensation of 2,6-dimethylpyrazine with suitable carboxylic acid derivatives under controlled conditions . This process requires:
-
Initial formation of the pyrazine ring structure
-
Subsequent cyclization to form the imidazo-fused system
-
Functionalization with methyl groups and carboxylic acid moiety
Reaction Conditions and Parameters
The synthesis typically involves specific conditions to achieve optimal yield and purity:
| Reaction Parameter | Typical Conditions |
|---|---|
| Catalyst | Lewis acids or bases |
| Temperature | Reflux conditions (varies by specific method) |
| Solvent | Dichloromethane, ethanol, or other polar solvents |
| Purification | Column chromatography or recrystallization |
| Yield Range | Typically 40-70% depending on conditions |
Industrial Production Considerations
For larger scale production, continuous flow reactors may be employed to ensure consistent quality and yield . These approaches typically involve high-pressure and high-temperature conditions to accelerate reaction rates while maintaining selectivity.
Chemical Reactivity and Reactions
2,6-Dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid participates in various chemical reactions due to its heterocyclic structure and functional groups.
Oxidation Reactions
The compound can undergo oxidation reactions using oxidizing agents such as potassium permanganate or hydrogen peroxide, typically resulting in the formation of additional carboxylic acids or ketones . These reactions often occur under acidic or basic conditions, depending on the specific transformation desired.
Reduction Reactions
Reduction reactions, typically using sodium borohydride or lithium aluminum hydride under anhydrous conditions, can convert the carboxylic acid group to alcohols or other reduced forms . These transformations are valuable for creating derivative compounds with modified functional groups.
Substitution Reactions
The compound can participate in substitution reactions, particularly at the aromatic positions, using reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols) . These reactions allow for the creation of structurally diverse derivatives with potentially enhanced biological activities.
Biological Activity
2,6-Dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid has demonstrated significant biological activities in various research studies, particularly in the areas of antimicrobial and anticancer applications.
Antimycobacterial Properties
The compound and its derivatives have shown notable activity against Mycobacterium tuberculosis, the causative agent of tuberculosis . Research has indicated minimum inhibitory concentration (MIC) values that compare favorably with established antitubercular agents.
Mechanism of Antimicrobial Action
The mechanism of action likely involves:
-
Binding to specific target proteins within the bacterial cell
-
Inhibition of essential enzymatic pathways
-
Disruption of cell wall synthesis or cellular respiration processes
Research suggests that the imidazo[1,2-a]pyrazine scaffold is particularly effective against tuberculosis, with this specific compound showing superior activity compared to many related structures .
Structure-Activity Relationship Studies
Research into structure-activity relationships has provided insights into how structural modifications of 2,6-Dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid affect biological activity.
Impact of Scaffold Modification
Studies examining various 5,6-fused bicyclic heteroaromatic systems have demonstrated that the imidazo[1,2-a]pyrazine scaffold often provides optimal activity compared to related structures . For example:
-
The imidazo[1,2-a]pyridine-3-carboxamide scaffold showed higher antimycobacterial potency compared to imidazo[1,2-a]pyridine-2-carboxamides
-
The specific positioning of functional groups is crucial, as evidenced by the 350-fold difference in activity between isomeric compounds (MICs of 0.2 and 70 μM)
Comparison with Related Compounds
Comparing 2,6-Dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid with structurally related compounds provides valuable insights into structure-function relationships and potential applications.
Comparison with Other Imidazo[1,2-a] Derivatives
Comparison with Pyrazine-2-carboxylic Acid Derivatives
Pyrazine-2-carboxylic acid derivatives, such as pyrazinamide (PZA) and pyrazinoic acid (POA), are important antitubercular agents . Comparison with 2,6-Dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid reveals:
-
Enhanced lipophilicity in the imidazo-fused system, potentially improving cellular penetration
-
Different mechanisms of action, with PZA requiring activation by pyrazinamidase
-
Potential activity against PZA-resistant strains due to structural differences
Research Applications
2,6-Dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid has several applications in scientific research.
Medicinal Chemistry Applications
The compound serves as an important scaffold in medicinal chemistry:
-
As a building block for the synthesis of more complex heterocyclic compounds
-
In development of novel antimicrobial agents, particularly against tuberculosis
-
As a template for designing receptor-specific ligands
-
In investigation of structure-activity relationships for drug optimization
Biochemical Research
In biochemical research, the compound can be used for:
-
Studying enzyme inhibition mechanisms
-
Investigating protein-ligand interactions
-
Exploring structure-based drug design approaches
-
Examining cellular signaling pathways affected by heterocyclic compounds
Solution Preparation for Research
For research applications, proper solution preparation is critical. The following table provides guidance for preparing stock solutions at various concentrations:
| Desired Concentration | Amount for 1 mg | Amount for 5 mg | Amount for 10 mg |
|---|---|---|---|
| 1 mM | 5.2305 mL | 26.1524 mL | 52.3049 mL |
| 5 mM | 1.0461 mL | 5.2305 mL | 10.461 mL |
| 10 mM | 0.523 mL | 2.6152 mL | 5.2305 mL |
| Source: |
Future Research Directions
Based on current knowledge of 2,6-Dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid and related compounds, several promising research directions emerge:
Drug Development Opportunities
-
Development of more potent and selective antimycobacterial agents based on this scaffold
-
Investigation of potential synergistic effects with existing tuberculosis treatments
-
Exploration of derivatives with enhanced bioavailability and pharmacokinetic properties
-
Examination of activity against drug-resistant strains of M. tuberculosis
Structural Optimization Studies
-
Systematic modification of substituents to enhance biological activity
-
Investigation of bioisosteric replacements for the carboxylic acid moiety
-
Development of prodrug approaches to improve delivery and tissue penetration
-
Exploration of novel synthetic routes to access structurally diverse derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume